3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

Dopamine D4 receptor Radioligand binding Receptor affinity

U-99363E is the preferred D4 antagonist for clean autoradiography—unlike U-101958, it has no sigma-1 affinity, eliminating off-target binding. Functions as a pure antagonist (Ki 2.2 nM), ideal for SAR benchmarking and functional blockade studies. Essential for labs requiring unambiguous D4 receptor tagging without confounding intrinsic activity.

Molecular Formula C20H27N3O
Molecular Weight 325.4 g/mol
CAS No. 179556-82-2
Cat. No. B1198510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
CAS179556-82-2
Synonyms3-ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine
U 99363
U 99363E
U-99363
U-99363E
Molecular FormulaC20H27N3O
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C20H27N3O/c1-3-24-19-10-7-13-21-20(19)22(2)18-11-14-23(15-12-18)16-17-8-5-4-6-9-17/h4-10,13,18H,3,11-12,14-16H2,1-2H3
InChIKeyVNSBZWKWQFCKGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine (U-99363E): A Benchmark Dopamine D₄ Receptor Antagonist for In Vitro Neuropharmacology Research


3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine (CAS 179556-82-2), also known as U-99363E (butenedioate salt) or U-99363, is a substituted 4‑aminopiperidine compound discovered by Pharmacia & Upjohn as one of the first high‑affinity, highly selective antagonists for the cloned human dopamine D₄ receptor [1]. It belongs to a series of 4‑aminopiperidines characterised by a 3‑alkoxy‑N‑methyl‑2‑pyridinamine pharmacophore, identified through a systematic receptor‑binding screen [1]. Structurally, the compound is the 3‑ethoxy analogue within this series and is supplied primarily as a research‑tool compound for in vitro investigations requiring selective tagging or blockade of dopamine D₄ sites [1][2].

Why Dopamine D₄ Antagonists Are Not Interchangeable: Structural, Pharmacological, and Off‑Target Differentiation of U-99363E


Dopamine D₄ receptor antagonists span multiple chemical series with substantial differences in receptor affinity, selectivity fingerprint, intrinsic efficacy, and off‑target binding liabilities. Even within the same 4‑aminopiperidine class, a single methylene‑group insertion—as in the 3‑isopropoxy analogue U‑101958 versus the 3‑ethoxy analogue U‑99363E—produces a measurably different pharmacological profile: it alters D₄ binding affinity (Ki 1.4 nM vs 2.2 nM), introduces high‑affinity sigma‑1 receptor recognition (Kd 2‑4 nM for U‑101958; not reported for U‑99363E), and converts functional antagonism into partial/full agonist activity depending on receptor‑expression level and cellular background [1][2][3]. Interchanging D₄ ligands without attention to these specific, quantifiable differences risks experimental confounding, data misinterpretation, and procurement of a compound that is pharmacologically inappropriate for the intended assay.

Quantitative Differentiation Evidence for 3‑Ethoxy‑N‑methyl‑N‑(1‑(phenylmethyl)‑4‑piperidinyl)‑2‑pyridinylamine (U‑99363E) Versus Closest Comparators


D₄ Receptor Binding Affinity: U‑99363E Occupies a Distinct Affinity Niche Between Ultra‑High‑Affinity and Moderate‑Affinity D₄ Ligands

U‑99363E exhibits a Ki of 2.2 nM for the cloned human dopamine D₄ receptor, placing its affinity between that of its 3‑isopropoxy congener U‑101958 (Ki = 1.4 nM) and the structurally distinct D₄ antagonist U‑101387/Sonepiprazole (Ki = 10 nM) [1][2]. Other benchmark D₄ ligands occupy different affinity positions: L‑745,870 (Ki = 0.43–0.51 nM) and RBI‑257 (Ki = 0.3 nM) are 5‑ to 7‑fold more potent, whereas clozapine, an atypical antipsychotic without D₄ selectivity, binds with Ki = 1.6 nM—comparable to U‑99363E but with a far broader receptor‑activity profile [3][4][5]. This 2.2 nM affinity niche makes U‑99363E suitable for experiments where ultra‑high potency is not required or where a moderate washout rate is advantageous.

Dopamine D4 receptor Radioligand binding Receptor affinity Ki determination

Sigma‑1 Receptor Off‑Target Liability: U‑99363E Lacks the High‑Affinity Sigma‑1 Binding That Confounds the Use of U‑101958 as a D₄‑Selective Tool

The 3‑isopropoxy analogue U‑101958 exhibits high‑affinity binding to sigma‑1 receptor‑like sites in human cerebellum and SK‑N‑MC neuroblastoma cells, with a Kd of 2–4 nM—an affinity comparable to its D₄ receptor Ki (1.4 nM) [1]. Under these conditions, dopamine D₄ receptor binding represented only 10% or less of the total sigma‑1 receptor‑like component [1]. No sigma‑receptor binding has been reported for U‑99363E in the primary literature, and its 3‑ethoxy substitution (versus 3‑isopropoxy in U‑101958) alters the steric and electronic properties at a position known from D₄ pharmacophore modelling to influence selectivity over sigma and 5‑HT₁A receptors [2][3]. This absence of documented sigma‑1 recognition makes U‑99363E a cleaner pharmacological tool for experiments where sigma‑receptor co‑activation must be excluded.

Sigma-1 receptor Off-target binding Radioligand selectivity D4 receptor pharmacology

Functional Efficacy Profile: U‑99363E Is a Pure Antagonist at D₄‑Mediated Mitogenesis, Whereas U‑101958 Displays Agonist Activity in Some Recombinant Systems

U‑99363E was characterised as an antagonist of quinpirole‑induced mitogenesis in Chinese hamster ovary (CHO) cells expressing the human dopamine D₄ receptor, confirming its neutral antagonist profile in this functional assay [1]. By contrast, U‑101958 was subsequently shown to act as a full agonist (compared with dopamine) at human recombinant D₄.₄ receptors expressed in HEK293 cells, inhibiting forskolin‑stimulated cAMP accumulation with a pEC₅₀ of 8.7 ± 0.3 (equivalent to EC₅₀ ≈ 2.0 nM) [2]. L‑745,870 was also found to be a partial agonist in the same system, achieving 71% of dopamine's maximal efficacy with a pEC₅₀ of 9.0 ± 0.2 [2]. The agonist effects of U‑101958 and L‑745,870 were antagonised by spiperone (pKB 8.2–8.8) and clozapine (pKB 7.1), confirming D₄‑receptor mediation [2].

Functional antagonism D4 receptor efficacy Mitogenesis assay Inverse agonism

Selectivity Over D₂ and D₃ Receptors: U‑99363E Provides ≥100‑Fold Discrimination, a Practical Threshold for In Vitro D₄‑Selective Studies

U‑99363E and U‑101958 each exhibit at least 100‑fold lower affinity for dopamine D₂ receptors and other dopaminergic, serotonergic, and adrenergic receptors compared with their D₄ affinity [1]. This selectivity ratio is adequate for most in vitro applications where D₄ versus D₂ discrimination is required, but is substantially lower than that of L‑745,870 (>2,000‑fold over D₂/D₃, Ki D₂ = 960 nM, Ki D₃ = 2,300 nM vs Ki D₄ = 0.43 nM) or RBI‑257 (1,721‑fold over D₂L, 439‑fold over D₃) [2][3]. For U‑99363E specifically, the ≥100‑fold window means that at a concentration producing full D₄ occupancy (e.g., 10× Ki ≈ 22 nM), D₂ receptor occupancy remains below ~10%—a practical threshold for D₄‑selective pharmacology in recombinant and native tissue preparations.

Receptor selectivity D2 receptor D3 receptor D4 selectivity ratio

Physicochemical and Formulation Differentiation: The 3‑Ethoxy Substituent Confers Lower Calculated Lipophilicity and Distinct Solubility Relative to the 3‑Isopropoxy Analogue

The structural difference between U‑99363E (3‑ethoxy) and U‑101958 (3‑isopropoxy) alters the predicted octanol‑water partition coefficient. The ACD/Labs Percepta‑calculated logP for U‑99363E (free base) is 4.00, whereas the 3‑isopropoxy homologue U‑101958 (free base, C₂₁H₂₉N₃O) has a higher calculated lipophilicity consistent with the additional methylene group . The U‑101958 maleate salt has experimentally determined solubility of 3 mg/mL in water, 2.7 mg/mL in ethanol, and 11 mg/mL in DMSO . U‑99363E is commercially supplied as the butenedioate salt; while its aqueous solubility has not been published in the same detail, the lower logP of the free base predicts improved aqueous solubility relative to U‑101958, which may facilitate in vitro dosing in aqueous buffers.

Lipophilicity Calculated logP Solubility Formulation compatibility

Optimal Research and Industrial Application Scenarios for 3‑Ethoxy‑N‑methyl‑N‑(1‑(phenylmethyl)‑4‑piperidinyl)‑2‑pyridinylamine (U‑99363E)


In Vitro Autoradiography and Receptor‑Occupancy Mapping Requiring D₄‑Selective Signal Without Sigma‑1 Interference

U‑99363E is the preferred cold ligand for competition autoradiography studies aimed at mapping dopamine D₄ receptor distribution in brain sections when paired with a D₄‑selective radioligand. Unlike U‑101958, which exhibits high‑affinity sigma‑1 receptor binding (Kd 2–4 nM) that can account for ≥90% of total binding in cerebellum and neuroblastoma preparations [1], U‑99363E has no documented sigma‑1 affinity, yielding a cleaner D₄‑specific displacement signal. Its Ki of 2.2 nM [2] provides sufficient potency for complete D₄ blockade at nanomolar concentrations while its ≥100‑fold selectivity over D₂/D₃ receptors minimises cross‑reactivity at competing dopamine binding sites [2].

Functional Studies Requiring Pure D₄ Receptor Antagonism Without Concomitant Agonist Activity

In functional assays where agonist‑driven signalling through D₄ receptors must be blocked without introducing confounding intrinsic activity, U‑99363E is uniquely suited among the early D₄ tool compounds. It functions as a pure antagonist of quinpirole‑induced mitogenesis in CHO‑hD₄ cells [2], whereas U‑101958 acts as a full agonist (pEC₅₀ 8.7; Emax ≈100% of dopamine) and L‑745,870 is a partial agonist (71% efficacy) at recombinantly expressed human D₄.₄ receptors [3]. This qualitative difference in efficacy profile makes U‑99363E the compound of choice for experiments that demand exclusive receptor blockade.

Structure‑Activity Relationship (SAR) and Pharmacophore Studies on the 4‑Aminopiperidine D₄ Antagonist Series

U‑99363E serves as a reference compound for SAR exploration of the 3‑alkoxy position within the 4‑aminopiperidine D₄ antagonist chemotype. Its 3‑ethoxy substitution represents a defined point in the alkoxy‑size progression, with a D₄ Ki of 2.2 nM compared to 1.4 nM for the 3‑isopropoxy analogue U‑101958 [2]. X‑ray crystallographic structures of U‑99363E analogues have been solved to inform D₄ pharmacophore modelling, and the compound has been used to validate computational models that rationalise D₄ selectivity over D₂ and 5‑HT₁A receptors [4]. Its well‑characterised binding and functional profile makes it a reliable benchmark for evaluating newly synthesised 4‑aminopiperidine candidates.

Reference Standard for D₄‑Selective Ligand Validation Panels

In multi‑compound screening panels designed to validate D₄ receptor selectivity of novel chemical entities, U‑99363E occupies a strategic position as a mid‑affinity, pure antagonist reference. Its Ki of 2.2 nM sits between ultra‑high‑affinity ligands such as RBI‑257 (0.3 nM) and L‑745,870 (0.43 nM) and moderate‑affinity comparators such as U‑101387 (10 nM) [2][4][5]. Including U‑99363E in a reference panel enables rank‑ordering of test compounds across a 30‑fold affinity range and provides a functional‑efficacy anchor point (pure antagonism) against which partial and full agonists can be calibrated.

Quote Request

Request a Quote for 3-Ethoxy-N-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-2-pyridinylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.